1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid
Description
1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid is a complex organic compound that features a piperazine ring, a bromophenyl group, and a methylphenoxy group
Properties
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQHAPAHXYPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the bromophenyl group: This step involves the reaction of the piperazine derivative with 4-bromobenzyl chloride under basic conditions.
Attachment of the methylphenoxy group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with 4-methylphenol in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological disorders and infections.
Pharmacology: The compound is studied for its potential as an antihistamine, antipsychotic, and antidepressant.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
